5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound known for its structural complexity and potential applications in various scientific fields. It is characterized by the presence of carboxyl and phosphono groups attached to a tetrahydroisoquinoline backbone. This compound has garnered interest due to its potential as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through multiple synthetic routes. One common method involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . Another approach includes a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes. These methods often require careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research explores its potential therapeutic applications in treating neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with the NMDA receptor. As a competitive antagonist, it binds to the receptor and inhibits its activity, which can modulate synaptic transmission and neuronal excitability . This interaction is crucial in understanding its potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Shares a similar tetrahydroisoquinoline backbone but lacks the phosphono group.
5-Phosphono-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the carboxyl group.
Uniqueness
5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both carboxyl and phosphono groups, which contribute to its distinct chemical properties and potential applications. This dual functionality allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO5P/c12-10(13)8-4-7-6(5-11-8)2-1-3-9(7)17(14,15)16/h1-3,8,11H,4-5H2,(H,12,13)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDCPZSTZJNJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C(=CC=C2)P(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930738 | |
Record name | 5-Phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140202-46-6 | |
Record name | 3-Carboxy-5-phosphono-1,2,3,4-tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140202466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phosphono-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60930738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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